4-Oxo-4-phenyl-1-acetoxybutane

Molecular weight differentiation Structural comparator analysis Physicochemical property comparison

4-Oxo-4-phenyl-1-acetoxybutane (CAS 13210-98-5), also known as 4-acetoxybutyrophenone or (4-oxo-4-phenylbutyl) acetate, is a synthetic organic compound with the molecular formula C12H14O3 and molecular weight of 206.24 g/mol. It features a phenyl ketone moiety and an acetoxy ester functional group on a four-carbon butane chain.

Molecular Formula C12H14O3
Molecular Weight 206.241
CAS No. 13210-98-5
Cat. No. B577011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-4-phenyl-1-acetoxybutane
CAS13210-98-5
Molecular FormulaC12H14O3
Molecular Weight206.241
Structural Identifiers
SMILESCC(=O)OCCCC(=O)C1=CC=CC=C1
InChIInChI=1S/C12H14O3/c1-10(13)15-9-5-8-12(14)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3
InChIKeyGKPCLKHHMHJIEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxo-4-phenyl-1-acetoxybutane (CAS 13210-98-5): Chemical Profile and Procurement Baseline for Research Applications


4-Oxo-4-phenyl-1-acetoxybutane (CAS 13210-98-5), also known as 4-acetoxybutyrophenone or (4-oxo-4-phenylbutyl) acetate, is a synthetic organic compound with the molecular formula C12H14O3 and molecular weight of 206.24 g/mol . It features a phenyl ketone moiety and an acetoxy ester functional group on a four-carbon butane chain . The compound belongs to the butyrophenone derivative class and serves primarily as a versatile intermediate in organic synthesis . Its predicted physicochemical properties include a boiling point of 320.1±25.0 °C, density of 1.076±0.06 g/cm³, and calculated LogP of 2.21 . Notably, this compound is commercially available for research use only and is not approved for human or veterinary therapeutic applications . The InChIKey is AMWZAUGWOBHCTQ-UHFFFAOYSA-N .

Why Generic Substitution of 4-Oxo-4-phenyl-1-acetoxybutane with Class Analogs May Compromise Synthetic Utility


Generic substitution of 4-Oxo-4-phenyl-1-acetoxybutane with structurally similar butyrophenone derivatives or acetoxy-containing analogs is not scientifically justifiable due to functional group positional specificity and chain-length dependent reactivity . The compound's unique combination of a terminal acetoxy ester at the C4 position and a phenyl ketone at the C1 position creates a specific four-carbon spacing that dictates its behavior as a bifunctional building block . Positional isomers, such as 2-acetoxybutyrophenone or 3-acetoxybutyrophenone, place the reactive acetoxy group at different carbon positions relative to the ketone, which alters both the steric environment and the electronic influence on subsequent transformations . Additionally, analogs with altered chain lengths (e.g., 5-acetoxy-1-phenyl-1-pentanone) introduce different conformational flexibility and cyclization potential [1]. Procurement decisions based solely on functional group similarity without accounting for these positional and chain-length parameters risk failed reactions, reduced yields, and inconsistent synthetic outcomes .

Quantitative Differentiation Evidence for 4-Oxo-4-phenyl-1-acetoxybutane Relative to Structural Analogs


Chain-Length Dependent Molecular Weight Comparison: 4-Oxo-4-phenyl-1-acetoxybutane vs. Extended-Chain Analog

4-Oxo-4-phenyl-1-acetoxybutane (C12H14O3) has a molecular weight of 206.24 g/mol, whereas the extended-chain homolog 5-acetoxy-1-phenyl-1-pentanone (C13H16O3) has a molecular weight of 220.27 g/mol, representing a 6.8% increase in mass [1]. This difference arises from the additional methylene (-CH2-) unit in the carbon chain of the pentanone analog [1]. The exact mass of the target compound is 206.09400 g/mol, compared to 220.109944 g/mol for the pentanone derivative [1]. The molecular formula difference (C12H14O3 vs. C13H16O3) directly impacts stoichiometric calculations for synthesis applications .

Molecular weight differentiation Structural comparator analysis Physicochemical property comparison

Physicochemical Property Differentiation: Predicted LogP and PSA of 4-Oxo-4-phenyl-1-acetoxybutane

4-Oxo-4-phenyl-1-acetoxybutane exhibits a calculated LogP (XlogP) value of 2.1 and a topological polar surface area (PSA) of 43.4 Ų [1]. These values establish baseline lipophilicity and hydrogen-bonding capacity parameters that distinguish it from structural analogs lacking the precise acetoxy-phenyl-ketone configuration. Positional isomers with the acetoxy group at different carbon positions would exhibit altered LogP values due to changes in molecular conformation and electronic distribution, though direct comparative data are not available in the current literature. The predicted boiling point of 320.1±25.0 °C and density of 1.076±0.06 g/cm³ provide additional procurement-relevant specifications [1].

Lipophilicity parameter Polar surface area Predicted physicochemical properties

Synthetic Route Distinction: Friedel-Crafts Acylation Pathway Specific to 4-Oxo-4-phenyl-1-acetoxybutane

4-Oxo-4-phenyl-1-acetoxybutane is synthesized via Friedel-Crafts acylation of benzene with succinic anhydride in the presence of a Lewis acid catalyst (anhydrous aluminum chloride), followed by esterification to introduce the acetoxy group . This synthetic pathway is distinct from that of the 4-hydroxybutyrophenone precursor, which lacks the acetoxy functionality . The Friedel-Crafts route specifically yields the 4-oxo-4-phenylbutanoic acid intermediate, which upon acetylation produces the target compound with the acetoxy group precisely positioned at the terminal carbon . Alternative synthetic routes, such as those for 2-acetoxybutyrophenone or 3-acetoxybutyrophenone, require different starting materials and reaction conditions due to altered positional requirements .

Friedel-Crafts acylation Synthetic methodology Precursor specificity

Analytical Differentiation: Unique InChIKey and Spectral Fingerprint of 4-Oxo-4-phenyl-1-acetoxybutane

4-Oxo-4-phenyl-1-acetoxybutane has the unique InChIKey identifier AMWZAUGWOBHCTQ-UHFFFAOYSA-N and canonical SMILES string CC(=O)OCCCC(=O)C1=CC=CC=C1 . The InChI string is InChI=1S/C12H14O3/c1-10(13)15-9-5-8-12(14)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 . These structural identifiers are distinct from those of the extended-chain homolog 5-acetoxy-1-phenyl-1-pentanone, which has InChIKey FQSXBXRYTSTNET-UHFFFAOYSA-N and InChI string InChI=1S/C13H16O3/c1-11(14)16-10-6-5-9-13(15)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3 [1]. The difference of one carbon atom is reflected in both the InChIKey and InChI strings, enabling unambiguous analytical identification [1].

Analytical characterization InChIKey identifier Spectral fingerprint

Validated Research and Industrial Application Scenarios for 4-Oxo-4-phenyl-1-acetoxybutane Based on Quantitative Differentiation Evidence


Precursor for Heterocyclic Synthesis Requiring Four-Carbon Spacer Units

The four-carbon butane scaffold of 4-Oxo-4-phenyl-1-acetoxybutane, with its terminal acetoxy ester and phenyl ketone groups precisely spaced by three methylene units, provides a defined bifunctional building block for synthesizing heterocyclic systems that require specific ring sizes and substitution patterns [1]. The molecular formula C12H14O3 and molecular weight of 206.24 g/mol dictate stoichiometric calculations for multi-step syntheses [1]. This application leverages the compound's unique chain-length specificity, which cannot be replicated using the extended-chain analog 5-acetoxy-1-phenyl-1-pentanone (C13H16O3, 220.27 g/mol) or positional isomers with different carbon frameworks [1].

Analytical Reference Standard for Chromatographic Method Development

4-Oxo-4-phenyl-1-acetoxybutane serves as a well-characterized reference standard for developing HPLC and GC-MS analytical methods, supported by its defined physicochemical properties including LogP (XlogP) of 2.1 and PSA of 43.4 Ų [1]. The unique InChIKey (AMWZAUGWOBHCTQ-UHFFFAOYSA-N) and canonical SMILES (CC(=O)OCCCC(=O)C1=CC=CC=C1) enable unambiguous compound identification and database cross-referencing . The predicted boiling point of 320.1±25.0 °C and density of 1.076±0.06 g/cm³ provide essential parameters for optimizing separation conditions and method validation [1].

Friedel-Crafts-Derived Intermediate for Complex Molecule Assembly

As a product of Friedel-Crafts acylation of benzene with succinic anhydride, 4-Oxo-4-phenyl-1-acetoxybutane is specifically suited for synthetic schemes that build upon this established four-carbon scaffold [1]. The acetoxy group at the terminal position enables selective deprotection or nucleophilic substitution reactions without compromising the phenyl ketone moiety [1]. This dual functionality is position-dependent; attempts to substitute positional isomers such as 2-acetoxybutyrophenone or 3-acetoxybutyrophenone would alter the steric and electronic environment, potentially compromising reaction yields and product selectivity in established protocols [1].

Medicinal Chemistry Probe Synthesis for Structure-Activity Relationship Studies

The defined four-carbon spacer between the phenyl ketone and acetoxy ester in 4-Oxo-4-phenyl-1-acetoxybutane provides a specific molecular framework for structure-activity relationship (SAR) studies of butyrophenone-derived pharmacophores [1]. The compound's LogP of 2.1 and PSA of 43.4 Ų establish baseline lipophilicity and polar surface area parameters [1]. Changes in biological activity observed when using this compound versus chain-length analogs (e.g., the five-carbon pentanone homolog) can be attributed to differences in molecular conformation and membrane permeability, supporting rational probe design [1].

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